molecular formula C16H21N7 B6448157 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2428516-80-5

4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6448157
CAS No.: 2428516-80-5
M. Wt: 311.39 g/mol
InChI Key: GGOOYGOTFLJRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine (CAS: 2548981-91-3) is a pyrimidine derivative featuring two distinct heterocyclic substituents:

  • Position 4: A piperazine ring linked to a pyrazine moiety.
  • Position 2: A pyrrolidine group.

Its molecular formula is C₁₆H₂₁N₇, with a molecular weight of 311.39 g/mol .

Properties

IUPAC Name

4-(4-pyrazin-2-ylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7/c1-2-8-23(7-1)16-19-4-3-14(20-16)21-9-11-22(12-10-21)15-13-17-5-6-18-15/h3-6,13H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOOYGOTFLJRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Formation

The pyrimidine ring is typically constructed via cyclocondensation reactions. A common method involves reacting malononitrile derivatives with amidines or urea under acidic or basic conditions. For example, 2-(pyrrolidin-1-yl)pyrimidine intermediates are synthesized by treating malononitrile with pyrrolidine in ethanol under reflux, followed by cyclization with formamidine acetate at 120°C. This step yields the 2-(pyrrolidin-1-yl)pyrimidine core with a reactive halogen (e.g., chloro or bromo) at the 4-position.

Piperazine Substitution

Reaction Optimization Strategies

Solvent and Catalyst Systems

Optimal solvents for SNAr reactions include DMF and DMSO, which stabilize transition states through polar interactions. Catalytic systems employing Pd(OAc)₂ with Xantphos ligands enhance coupling efficiency in challenging substitutions, achieving yields >85%.

Temperature and Time Parameters

  • Conventional heating : 12–24 hours at 80°C

  • Microwave irradiation : 30–45 minutes at 150°C

  • Ultrasound-assisted : 2–4 hours at 60°C

Microwave methods reduce energy consumption and improve reproducibility, while ultrasound techniques minimize thermal degradation.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent

  • HPLC : Reverse-phase C18 column, acetonitrile/water + 0.1% trifluoroacetic acid

Spectroscopic Analysis

TechniqueKey Data Points
¹H NMR δ 3.5–4.0 ppm (piperazine N–CH₂), δ 1.8–2.2 ppm (pyrrolidine CH₂)
¹³C NMR δ 160 ppm (pyrimidine C4), δ 145–150 ppm (pyrazine C=N)
ESI-MS [M+H]⁺ at m/z 325.4

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Batch processes remain dominant for small-scale synthesis (<10 kg), while continuous flow systems improve heat transfer and mixing for larger batches.

Environmental Impact

  • Solvent recovery : DMF and DMSO are recycled via distillation (>90% recovery)

  • Catalyst reuse : Pd-based catalysts retain 70% activity after 5 cycles

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where halogen atoms are replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Research indicates potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

    Case Study : A derivative was tested against E. coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation.

    Case Study : In vitro studies demonstrated that it reduced the viability of MCF-7 breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment.

Medicine

There is ongoing research into the therapeutic potential of this compound as a treatment for neurological disorders. Its interaction with specific receptors has been studied to understand its mechanism of action.

  • Muscarinic Receptor Antagonism : Compounds similar to this one have been identified as antagonists for muscarinic receptors, which are implicated in various neurological conditions.

    Case Study : A patent application described the use of related compounds as muscarinic receptor antagonists for treating diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Biological Activity

4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a pyrimidine ring, a piperazine ring, and a pyrazine moiety, contributing to its diverse biological activities.

The molecular formula of the compound is C16H21N7C_{16}H_{21}N_{7} with a molecular weight of 311.39 g/mol. Its structural components are crucial for its biological interactions and mechanisms of action.

PropertyValue
Molecular FormulaC₁₆H₂₁N₇
Molecular Weight311.39 g/mol
CAS Number2428516-80-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, in vitro tests on A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell migration and invasion, highlighting its potential as an anticancer therapeutic . The specific molecular targets and pathways involved are still under investigation, but initial findings suggest that it may interact with signaling pathways related to cell survival and proliferation.

The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes within biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. Ongoing research aims to elucidate these interactions further, particularly focusing on the compound's binding affinity and selectivity for its targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's activity against multi-drug resistant bacterial strains, revealing promising results that support its development as a new antimicrobial agent.
  • Cancer Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
  • Target Identification : Research efforts are underway to identify the specific molecular targets of this compound using techniques such as affinity chromatography and mass spectrometry.

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound stands out due to its unique combination of functional groups which may enhance its biological activity.

Compound NameStructural Features
2-(piperazin-1-yl)pyrimidineContains a piperazine ring linked to pyrimidine
4-(pyrazin-2-yl)piperazineFeatures a pyrazine ring with piperazine
6-(pyrrolidin-1-yl)pyrimidineIncorporates a pyrrolidine ring with pyrimidine

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Compound 1 : 4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS: 946212-71-1)
  • Molecular Formula : C₂₁H₂₇N₅O
  • Molecular Weight : 365.5 g/mol
  • Key Features :
    • A benzoyl-substituted piperazine at position 2.
    • Methyl group at position 4 and pyrrolidine at position 4.
  • The methyl group at position 4 introduces steric hindrance, which may alter binding kinetics compared to the target compound’s pyrazine moiety .
Compound 2 : 4-(Piperidin-1-yl)-6-{4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidine (CAS: 1251595-28-4)
  • Molecular Formula: Not explicitly provided, but structural analysis suggests a complex substituent at position 6 involving an imidazole-carbonyl-piperazine-pyridine chain.
  • Key Features :
    • Piperidine at position 3.
    • Imidazole-linked pyridine at position 6.
  • Comparison: The imidazole-pyridine substituent may enhance π-π stacking interactions with aromatic residues in enzyme active sites. Piperidine at position 4 (vs.
Compound 3 : 2-(Piperazin-1-yl)pyrimidine
  • Molecular Formula : C₈H₁₂N₄
  • Molecular Weight : 164.21 g/mol
  • Key Features :
    • A simple piperazine group at position 2.
  • Comparison :
    • The absence of pyrrolidine and pyrazine substituents simplifies the structure but likely reduces target affinity and selectivity. This compound serves as a foundational scaffold for further derivatization .

Pharmacological Implications

  • Target Compound : The pyrazine and pyrrolidine groups may synergistically enhance binding to receptors such as dopamine D₂/D₃ or serotonin 5-HT₁A , which are common targets for piperazine-containing compounds .
  • Compound 1 : The benzoyl group could shift activity toward kinase inhibition (e.g., EGFR or CDK2) due to increased hydrophobic interactions .
  • Compound 2 : The imidazole-pyridine moiety might favor interactions with heme-containing enzymes (e.g., cytochrome P450) or nucleic acids .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Targets
Target Compound C₁₆H₂₁N₇ 311.39 Pyrazine-piperazine, pyrrolidine CNS receptors (D₂/D₃, 5-HT₁A)
Compound 1 (CAS: 946212-71-1) C₂₁H₂₇N₅O 365.5 Benzoyl-piperazine, methyl, pyrrolidine Kinases (EGFR, CDK2)
Compound 2 (CAS: 1251595-28-4) - - Imidazole-pyridine-piperazine Cytochrome P450, nucleic acids
2-(Piperazin-1-yl)pyrimidine C₈H₁₂N₄ 164.21 Piperazine Scaffold for further modification

Q & A

Q. What structural features of this compound are critical for its biological activity?

The compound combines a pyrimidine core with pyrazine and pyrrolidine substituents. Key features include:

  • Piperazine linkage : Enhances binding to receptors (e.g., serotonin, dopamine) due to its flexibility and hydrogen-bonding capacity .
  • Pyrimidine-pyrazine moiety : Contributes to π-π stacking interactions in enzyme active sites (e.g., kinase inhibition) .
  • Pyrrolidine group : Improves solubility and pharmacokinetic properties via steric modulation .
    Methodological Insight: Use comparative SAR studies with analogs lacking these groups to validate their roles in activity.

Q. How can researchers optimize the synthesis of this compound?

Synthesis typically involves nucleophilic substitution and coupling reactions:

  • Step 1 : React pyrazine with piperazine under reflux (90–110°C, 12–24 hrs) in anhydrous DMF .
  • Step 2 : Couple the intermediate with 2-(pyrrolidin-1-yl)pyrimidine using Pd-catalyzed cross-coupling or microwave-assisted methods .
  • Purification : Use column chromatography (chloroform:methanol, 3:1) followed by crystallization from diethyl ether .
    Key Tip: Monitor reaction progress via TLC (silica gel, UV detection) and characterize intermediates using 1^1H/13^13C NMR .

Q. What analytical techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., orthorhombic PccnPccn space group observed in related pyrimidine-piperazine derivatives) .
  • NMR spectroscopy : Identify proton environments (e.g., pyrrolidine methylene protons at δ 2.5–3.0 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (m/zm/z 363.5 for similar derivatives) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Structural analogs : Minor substitutions (e.g., methyl vs. ethyl groups) alter receptor affinity .
  • Assay conditions : Variations in pH, solvent (DMSO vs. saline), or cell lines impact IC50_{50} values .
    Resolution Strategy: Replicate assays under standardized conditions and perform molecular docking to compare binding modes .

Q. What mechanisms underlie its potential therapeutic effects?

  • DPP-IV inhibition : The pyrimidine-piperazine scaffold mimics natural substrates, blocking enzymatic activity (IC50_{50} ~50 nM in some analogs) .
  • Receptor modulation : Piperazine interacts with serotonin (5-HT7_7) and adrenergic receptors, validated via radioligand displacement assays .
    Experimental Design: Use knockout cell lines or selective receptor antagonists to isolate pathways .

Q. How can crystallography inform drug design for this compound?

  • Conformational analysis : Determine if the piperazine ring adopts chair or boat conformations (e.g., θ = 5.2° in related structures) .
  • Intermolecular interactions : Identify hydrogen bonds (e.g., O–H⋯N) stabilizing the crystal lattice, which correlate with solubility .
    Application: Modify substituents to enhance lattice stability for improved formulation .

Q. What safety protocols are critical during laboratory synthesis?

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
    Note: Avoid open flames due to potential solvent volatility (e.g., DMF) .

Q. How can computational modeling guide derivative design?

  • Docking studies : Use AutoDock Vina to predict binding to DPP-IV or kinase targets (PDB: 4A5S) .
  • QSAR models : Correlate logP values (<3.5) with BBB permeability for CNS-targeted analogs .
    Validation: Synthesize top-ranked virtual hits and test in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.